1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone

tautomerism pyrazolone coupler intermediate CAS registry differentiation

1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone (CAS 86491-51-2; molecular formula C15H10Cl4N4O; MW 404.08 g/mol) is a 5-pyrazolone derivative that functions as a 4-equivalent magenta dye-forming coupler intermediate in silver halide color photographic systems. The compound belongs to the 3-anilino-5-pyrazolone coupler class, bearing a 2,4,6-trichlorophenyl substituent at the N-1 position and a 2-chloro-5-aminoanilino moiety at the 3-position.

Molecular Formula C15H10Cl4N4O
Molecular Weight 404.1 g/mol
CAS No. 86491-51-2
Cat. No. B1586013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone
CAS86491-51-2
Molecular FormulaC15H10Cl4N4O
Molecular Weight404.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)NC2=CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C15H10Cl4N4O/c16-7-3-10(18)15(11(19)4-7)23-14(24)6-13(22-23)21-12-5-8(20)1-2-9(12)17/h1-6,21-22H,20H2
InChIKeyWWMPJJGEDOGFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone (CAS 86491-51-2): Procurement-Relevant Identity and Class Positioning for Magenta Coupler Intermediates


1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone (CAS 86491-51-2; molecular formula C15H10Cl4N4O; MW 404.08 g/mol) is a 5-pyrazolone derivative that functions as a 4-equivalent magenta dye-forming coupler intermediate in silver halide color photographic systems [1]. The compound belongs to the 3-anilino-5-pyrazolone coupler class, bearing a 2,4,6-trichlorophenyl substituent at the N-1 position and a 2-chloro-5-aminoanilino moiety at the 3-position. Its defining structural feature is the free primary aromatic amine (-NH2) at the 5-position of the anilino ring, which serves as the critical derivatization site for introducing ballasting groups and converting the parent 4-equivalent coupler into silver-efficient 2-equivalent magenta couplers [2]. The compound is known industrially as 'Color Coupler 264 Amino Compound' (成色剂品-264氨基物) and is a key precursor in the synthesis of oil-soluble magenta couplers for color negative film and paper .

Why Generic Pyrazolone Couplers Cannot Substitute for CAS 86491-51-2 in Magenta Coupler Derivative Synthesis


Although the 5-pyrazolone magenta coupler class encompasses numerous 1-aryl-3-anilino derivatives, simple substitution is precluded by three structure-property relationships that are uniquely co-located in this compound. First, the 2,4,6-trichlorophenyl group at N-1—specifically the presence of two ortho-chloro substituents—is documented in the patent literature as essential for maximizing oxidative coupling stability and shifting the resultant azomethine dye λmax to longer wavelengths (≥545 nm), whereas dichlorophenyl or monochlorophenyl analogs produce hypsochromically shifted dyes with inferior color accuracy [1]. Second, the 2-chloro substituent on the anilino ring modulates both the coupling reactivity and the absorption profile of the final dye; omission of this ortho-chloro leads to altered coupling kinetics and different secondary absorption characteristics [2]. Third, the free 5-amino group on the anilino ring is the sole reactive site for acylation with ballasting acid chlorides (e.g., 2,4-di-tert-pentylphenoxybutanoyl chloride) to generate oil-soluble, non-diffusing couplers—analogs lacking this amino handle, such as 1-(2,4,6-trichlorophenyl)-3-amino-5-pyrazolone (CAS 27241-31-2), produce couplers with fundamentally different solubility and dispersion properties [3]. These three structural features operate synergistically; altering any one compromises the integrated performance profile required for commercial color paper formulations.

Quantitative Comparator Evidence: Where CAS 86491-51-2 Is Differentiated from Its Closest Analogs in Procurement-Relevant Dimensions


Tautomeric Identity: 1H-Pyrazol-3-one (CAS 86491-51-2) vs. Pyrazolinone Tautomer (CAS 53411-33-9)—Impact on Reactivity and Specification

CAS 86491-51-2 and CAS 53411-33-9 represent the same molecular formula (C15H10Cl4N4O, MW 404.08) but are registered under distinct CAS numbers corresponding to different tautomeric forms. CAS 86491-51-2 is designated as the 1H-pyrazol-3-one tautomer (IUPAC: 5-(5-amino-2-chloroanilino)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one), while CAS 53411-33-9 is the pyrazolinone form (3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-) [1]. The 1H-pyrazol-3-one tautomer (86491-51-2) features a fully conjugated C=N double bond in the heterocyclic ring, while the 2,4-dihydro form (53411-33-9) has a saturated C-4 position. This tautomeric distinction carries practical significance: the conjugated form (86491-51-2) has the active methylene at C-4 available for oxidative coupling, whereas the dihydro form may exhibit different coupling kinetics. Procuring the correct tautomeric form is critical because acylation reactions at the 5-amino group of the anilino ring proceed through the free amino nucleophile, and the electronic environment of the pyrazolone ring influences the pKa of the coupling site (predicted pKa = 3.62 ± 0.10) .

tautomerism pyrazolone coupler intermediate CAS registry differentiation quality specification

Amino Functional Handle: Free -NH2 Enables 2-Equivalent Coupler Derivatization with 50% Silver Halide Reduction vs. 4-Equivalent Pyrazolone Couplers

The defining procurement-relevant feature of CAS 86491-51-2 is its free 5-amino group on the anilino ring, which enables acylation with ballasting acid chlorides to produce oil-soluble, non-diffusing magenta couplers. In the absence of a coupling-off group at the C-4 position, the parent compound functions as a 4-equivalent coupler—theoretically requiring 4 moles of silver halide to produce 1 mole of azomethine dye [1]. However, the 5-amino group allows introduction of a ballast via amide bond formation, after which a coupling-off group can be installed at C-4, converting the system to a 2-equivalent coupler that requires only 2 moles of silver halide per mole of dye—a 50% reduction in silver consumption [2]. In contrast, the simpler analog 1-(2,4,6-trichlorophenyl)-3-amino-5-pyrazolone (CAS 27241-31-2, MW 278.5) lacks the anilino bridge and has only the 3-amino group for derivatization, yielding couplers with different solubility and dye hue characteristics . The patent EP0334654A2 explicitly employs this compound as the parent nucleus, describing its reaction with ballasting acid chlorides in acetonitrile/pyridine to produce the final magenta coupler with improved solubility in high-boiling organic solvents [3].

2-equivalent coupler silver halide efficiency ballast group conjugation magenta dye formation

2,4,6-Trichlorophenyl Substitution Pattern: Bathochromic Shift and Enhanced Oxidative Stability vs. Dichlorophenyl and Unsubstituted Phenyl Analogs

The 2,4,6-trichlorophenyl substitution at the N-1 position of the pyrazolone ring is not arbitrary. Patent US5667946 explicitly teaches that 'at least two, or more preferably three, chlorines' must be present on the 1-phenyl group, and that 'at least one, or more preferably two, of these chloro groups be in the ortho position' to improve keeping properties and light absorbance [1]. The two ortho-chloro groups provide steric protection to the pyrazolone ring against oxidative degradation and shift the dye's wavelength of maximum absorbance (λmax) bathochromically to ≥545 nm—a requirement for proper magenta hue in subtractive color photography. By comparison, dyes formed from 1-(4-chlorophenyl)-3-anilino-5-pyrazolone couplers (monochloro, no ortho substitution) exhibit hypsochromic shifts that place λmax below the optimal 545-560 nm range, resulting in poor color accuracy and printer compatibility problems [1]. Within the 5-pyrazolone class, dyes formed from 2,4,6-trichlorophenyl-substituted couplers exhibit known secondary absorption in the blue region (approximately 430 nm), but this parasitic absorbance is substantially lower than for couplers lacking adequate ortho-chloro substitution [2].

bathochromic shift absorption maximum ortho-chloro effect magenta dye hue oxidative stability

2-Chloro Substituent on Anilino Ring: Modulation of Coupling Reactivity and Dye Spectral Purity vs. Unsubstituted Anilino Analogs

The presence of a chlorine atom at the 2-position (ortho) of the anilino ring in CAS 86491-51-2 serves a dual function distinct from analogs bearing unsubstituted anilino groups. Patent literature consistently specifies that the ortho position of the 3-anilino group on 5-pyrazolone magenta couplers may be substituted with 'a halogen atom, an alkyl group, an alkoxy group or an amino group' to modulate dye properties [1]. The 2-chloro substituent exerts an electron-withdrawing effect that (a) increases the acidity of the coupling site, enhancing coupling reactivity with oxidized color developing agent, and (b) influences the planarity of the anilino-pyrazolone conjugated system, affecting the sharpness of the dye absorption band. The further presence of the 5-amino group creates a 2-chloro-5-amino substitution pattern that allows for selective acylation at the 5-position while the 2-chloro maintains electronic modulation. In the synthesis pathway documented in US4113954, the corresponding 2-chloro-5-nitro precursor (CAS 30707-68-7) is reduced to the 5-amino compound (CAS 86491-51-2), confirming that the 2-chloro substituent is stable through the nitro-to-amine reduction step, enabling a well-controlled synthetic sequence [2].

ortho-chloro anilino coupling reactivity dye spectral purity steric effect on coupling

Melting Point as a Purity Discriminator: 237-238°C Specification Enables Batch Quality Control vs. Uncharacterized Analogs

The compound (registered under the closely related CAS 53411-33-9 but chemically the same entity) has a well-established melting point of 237-238°C as documented across multiple authoritative databases including ChemicalBook, Alfa Chemistry, and ChemSrc . This sharp melting point serves as a practical, low-cost quality control parameter for incoming material acceptance. The nitro precursor (CAS 30707-68-7) and the simpler 3-amino analog (CAS 27241-31-2, MP 222-224°C) have distinct, lower melting points , enabling detection of incomplete reduction or cross-contamination. The compound is commercially available at 95-99% purity, with standard storage conditions of 2-8°C recommended to prevent oxidative degradation of the free amino group . The predicted LogP of approximately 4.4-5.1 indicates substantial lipophilicity, consistent with its role as a precursor to oil-soluble couplers dispersed in high-boiling organic solvents such as dibutyl phthalate and tricresyl phosphate [1].

melting point specification purity control intermediate quality batch consistency

Procurement-Targeted Application Scenarios for 1-(2',4',6'-Trichlorophenyl)-3-(2'-chloro-5'-aminoanilino)-5-pyrazolone (CAS 86491-51-2)


Synthesis of Oil-Soluble Ballasted Magenta Couplers for Color Negative Film and Color Paper

This is the primary industrial application. The 5-amino group of CAS 86491-51-2 is acylated with a lipophilic ballasting acid chloride (e.g., 2,4-di-tert-pentylphenoxybutanoyl chloride) in the presence of pyridine, using acetonitrile or ethyl acetate as solvent [1]. The resulting ballasted intermediate is then optionally functionalized at the C-4 position with a coupling-off group (e.g., arylthio, phenoxy, or heterocyclic thio) to convert it from a 4-equivalent to a 2-equivalent coupler, reducing the silver halide requirement from 4 to 2 moles per mole of dye [2]. The final coupler is dissolved in a high-boiling organic solvent (dibutyl phthalate or tricresyl phosphate) and emulsified into a gelatin-silver halide emulsion for coating as the green-sensitive layer of color photographic materials. The 2,4,6-trichlorophenyl group ensures that the resultant azomethine dye exhibits λmax ≥ 545 nm, meeting the specification for magenta hue accuracy in subtractive color systems [3].

Preparation of Polymeric and Latex-Type Magenta Couplers for Enhanced Image Stability

The free amino group of CAS 86491-51-2 can be reacted with methacryloyl chloride or acryloyl chloride to introduce a polymerizable vinyl group, yielding a coupler monomer. This monomer is then copolymerized with butyl acrylate or similar monomers via emulsion polymerization to produce latex-type polymeric magenta couplers [1]. Polymeric couplers offer superior resistance to diffusion (non-migrating), improved formaldehyde stability, and enhanced dye image fastness to light, heat, and humidity compared to monomeric oil-dispersed couplers. The 2,4,6-trichlorophenyl moiety in the monomer unit maintains the requisite bathochromic shift, while the polymer backbone eliminates the need for high-boiling coupler solvents, reducing volatile organic compound (VOC) content in the final photographic element [2].

Synthesis of Masking (Colored) Magenta Couplers for Automatic Color Correction

By introducing an arylazo group at the C-4 position of the pyrazolone ring (prior to or after ballast introduction at the 5-amino site), CAS 86491-51-2 can be converted into a yellow-colored masking magenta coupler [1]. These colored couplers compensate for the unwanted blue absorption (~430 nm) inherent to pyrazolone azomethine dyes by providing a yellow mask that is stoichiometrically destroyed in exposed (developed) areas while remaining in unexposed areas. The 2-chloro-5-aminoanilino substitution pattern provides the necessary spectral match between the masking dye's absorption and the image dye's parasitic absorption, which is critical for the auto-masking function. The Chinese patent CN1221854C specifically describes the use of CP-264 (the industrial designation for this compound family) in masking coupler formulations [2].

Quality Control Reference Standard for Pyrazolone Coupler Intermediate Procurement

The well-characterized melting point (237-238°C) and established analytical profile (density 1.68 g/cm³, predicted LogP 5.1, 3 H-bond donors, 4 H-bond acceptors) make CAS 86491-51-2 suitable as a reference standard for incoming material quality control in photographic chemical manufacturing [1]. The melting point depression relative to the 3-amino analog (CAS 27241-31-2, MP 222-224°C) provides a clear discriminative test for supplier verification. HPLC purity specifications (typically ≥95%, with 98-99% available from specialty suppliers) ensure batch-to-batch reproducibility in downstream coupler synthesis. Storage at 2-8°C is recommended to prevent oxidative degradation of the free aromatic amine, and the compound should be protected from moisture due to its three hydrogen-bond donor sites [2].

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